
8-Hydroxyquinoline-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is known to interact with a wide range of metal ions, including Cu^2+, Zn^2+, Bi^2+, Mn^2+, Mg^2+, Cd^2+, Ni^2+, Fe^3+, and Al^3+ . It acts as a tridentate chelating agent , forming four- and six-covalent complexes with these ions . It has been found in high concentrations in the gut of Noctuid larvae, where it is proposed to act as a siderophore .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQA makes it a good monoprotic bidentate chelating agent . It forms complexes with metal ions, which can influence various biological activities. For instance, it has been found to act as a chelating agent for iron found in the gut of Noctuid larvae .
Biochemical Pathways
8-HQA is generated from tryptophan via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA .
Result of Action
The formation of complexes with metal ions can have various effects at the molecular and cellular level. For instance, in the gut of Noctuid larvae, 8-HQA acts as an iron chelator, potentially controlling the gut microbiome . Compounds containing the 8-HQA moiety have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Biochemical Analysis
Biochemical Properties
8-HQC interacts with various biomolecules in biochemical reactions. It reacts with 2-aminophenol to form a benzoxazole derivative . This reaction can undergo fluorescence quenching in water, making 8-HQC a viable candidate for developing a probe for detecting water in aprotic organic solvents .
Cellular Effects
The effects of 8-HQC on cells and cellular processes are diverse. It has been found in high concentrations in the gut of Noctuid larvae, where it is proposed to act as a siderophore . This suggests that 8-HQC may play a role in controlling the gut microbiome in these organisms.
Molecular Mechanism
At the molecular level, 8-HQC exerts its effects through various mechanisms. It was identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM, and was shown to possess anti-TB properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-HQC can change over time. The compound shows the presence of seven tautomers, indicating that it can exist in multiple forms .
Metabolic Pathways
8-HQC is involved in several metabolic pathways. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine in insects . This suggests that 8-HQC may play a role in tryptophan metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY32-5915 involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions to form the carboxylic acid derivative. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for BAY32-5915 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BAY32-5915 primarily undergoes substitution reactions due to the presence of the hydroxyl and carboxyl functional groups. These groups can participate in various chemical transformations, including esterification and amidation .
Common Reagents and Conditions
Esterification: Involves reagents such as alcohols and acid catalysts (e.g., sulfuric acid) under reflux conditions.
Major Products
The major products formed from these reactions include esters and amides of BAY32-5915, which can be further utilized in various chemical and biological studies .
Scientific Research Applications
Pharmacological Applications
Antimicrobial and Antiparasitic Activity
8-Hydroxyquinoline-2-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. They act primarily through chelation of essential metal ions such as iron, copper, and zinc, which are crucial for the growth of various pathogens. Research has demonstrated the effectiveness of 8-HQA against a range of bacteria and fungi, including Mycobacterium tuberculosis, Escherichia coli, and Candida albicans .
Anticancer Properties
The compound has shown promise as an anticancer agent. Studies indicate that 8-HQA derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, specific derivatives have exhibited significant cytotoxicity against human lung carcinoma (A-549) and breast cancer cell lines (MCF-7), with IC50 values comparable to or better than established chemotherapeutics like doxorubicin .
Neuroprotective Effects
This compound is recognized for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It chelates metal ions that contribute to oxidative stress and amyloid plaque formation, thereby potentially mitigating neuronal damage .
Chelation Properties
Iron Chelation
As a chelator, this compound effectively binds to iron ions, making it useful in both biological and environmental contexts. It has been studied for its role in iron uptake by various organisms, including bacteria and plants. For example, it functions as a siderophore in Pseudomonas fluorescens, enhancing iron bioavailability .
Thermodynamic Studies
Thermodynamic studies have shown that 8-HQA forms stable complexes with iron(III), which can be quantified using UV-visible spectroscopy. These studies provide insights into the binding constants and stability of the complexes formed .
Organic Electronics
Electron Transport Materials
In materials science, this compound is utilized as an electron transport layer in organic light-emitting diodes (OLEDs). Its ability to facilitate electron transfer while maintaining stability under operational conditions makes it a valuable component in the development of efficient OLEDs .
Case Study 1: Antimicrobial Efficacy
A study evaluated several 8-HQA derivatives against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Activity
Research involving the synthesis of hybrid compounds combining 8-HQA with ciprofloxacin demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The hybrid compounds showed MIC values significantly lower than those of ciprofloxacin alone, suggesting a synergistic effect .
Comparison with Similar Compounds
Similar Compounds
IKK-IN-1: Another IKK inhibitor with a broader specificity, targeting both IKKα and IKKβ.
BMS-345541: A highly selective inhibitor of IKK-2 and IKK-1 with distinct chemical properties.
Uniqueness
BAY32-5915 is unique due to its high specificity for IKKα, which allows for more targeted inhibition of the NF-κB pathway. This specificity reduces potential off-target effects and makes it a valuable tool for studying IKKα-specific signaling mechanisms .
Biological Activity
8-Hydroxyquinoline-2-carboxylic acid (8-HQA), also known as 8-hydroxyquinaldic acid, is a compound that has garnered significant attention due to its diverse biological activities. As a derivative of 8-hydroxyquinoline, it exhibits properties that make it relevant in various fields, including microbiology, pharmacology, and environmental science. This article will delve into the biological activity of 8-HQA, highlighting its mechanisms of action, therapeutic potential, and implications for future research.
1. Antimicrobial Properties
8-HQA has demonstrated notable antimicrobial activity against a range of pathogens. Its mechanism primarily involves chelation of essential metal ions, which are crucial for microbial growth and metabolism. For instance:
- Antibacterial Activity : 8-HQA has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In one study, a hybrid compound incorporating 8-HQA displayed a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
- Antifungal Activity : Research indicates that 8-HQA also possesses antifungal properties, effective against species such as Candida albicans and Aspergillus niger .
2. Anticancer Activity
The anticancer potential of 8-HQA is linked to its ability to inhibit specific enzymes involved in cancer metabolism. It acts as a selective inhibitor of fructose-1,6-bisphosphate aldolase (FBA), an enzyme crucial for glycolysis in cancer cells. This selectivity is particularly promising for targeting cancer cells without affecting normal human cells .
3. Role as an Iron Chelator
One of the most significant biological roles of 8-HQA is its function as an iron chelator. It is produced by certain lepidopteran larvae and helps regulate the gut microbiome by controlling iron availability. This property may have implications for human health, particularly in conditions where iron metabolism is disrupted .
The biological effects of 8-HQA can be attributed to several mechanisms:
- Metal Ion Chelation : By binding to metal ions such as Fe²⁺ and Cu²⁺, 8-HQA disrupts their availability for microbial and cellular processes.
- Inhibition of Enzymatic Activity : Its role as an FBA inhibitor demonstrates how it can interfere with metabolic pathways critical for cancer cell survival.
- Modulation of Gut Microbiota : As an iron chelator produced in the gut, it plays a role in shaping bacterial communities by influencing metal ion concentrations .
Study on Gut Microbiota Regulation
A recent study investigated the effects of varying concentrations of 8-HQA on the gut microbiome of Spodoptera littoralis larvae. The results showed that higher concentrations led to significant changes in bacterial diversity and composition, suggesting that 8-HQA could be pivotal in microbial regulation through metal ion modulation .
Antimicrobial Efficacy Against Resistant Strains
Another study focused on the efficacy of 8-HQA derivatives against antibiotic-resistant strains. The findings revealed that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents against resistant infections .
Research Findings Summary
Properties
IUPAC Name |
8-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBIKXOBLZWFKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166211 | |
Record name | Quinaldic acid, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-30-8 | |
Record name | 8-Hydroxyquinoline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinaldic acid, 8-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinaldic acid, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Hydroxyquinaldinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBM66FCM33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.